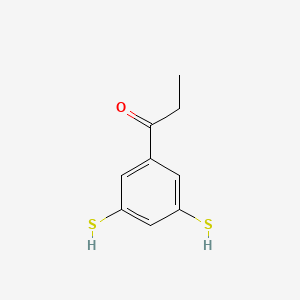

1-(3,5-Dimercaptophenyl)propan-1-one

Beschreibung

1-(3,5-Dimercaptophenyl)propan-1-one is a propanone derivative featuring two mercapto (-SH) groups at the 3 and 5 positions of the phenyl ring. Such compounds are typically synthesized for applications in pharmaceuticals, agrochemicals, or materials science due to their reactive thiol groups, which enable facile functionalization .

Eigenschaften

Molekularformel |

C9H10OS2 |

|---|---|

Molekulargewicht |

198.3 g/mol |

IUPAC-Name |

1-[3,5-bis(sulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C9H10OS2/c1-2-9(10)6-3-7(11)5-8(12)4-6/h3-5,11-12H,2H2,1H3 |

InChI-Schlüssel |

SIXHWDCJDLTKPF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1=CC(=CC(=C1)S)S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(3,5-Dimercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimercaptophenylacetic acid with a suitable reagent to form the desired propanone derivative . The reaction conditions typically include the use of a solvent such as ethanol or methanol, and a catalyst like sulfuric acid to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-(3,5-Dimercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The mercapto groups can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the mercapto groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dimercaptophenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s mercapto groups make it useful in studying thiol-based biochemical processes.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3,5-Dimercaptophenyl)propan-1-one involves its interaction with molecular targets through its mercapto groups. These groups can form covalent bonds with metal ions or other electrophilic centers, thereby modulating the activity of enzymes or other proteins. The pathways involved may include redox reactions and thiol-disulfide exchange processes .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing Groups (Cl, F) : Chloro and fluoro substituents increase electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions) .

- Methoxy and Hydroxy Groups : These substituents improve solubility in aqueous media and enable hydrogen bonding, as seen in 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (logP ~1.5) .

- Thiol (-SH) vs. Halogen : Mercapto groups in this compound confer redox activity and metal-binding capacity, contrasting with halogenated analogs optimized for stability and lipophilicity .

Biologische Aktivität

1-(3,5-Dimercaptophenyl)propan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound features a phenyl ring substituted with two thiol (-SH) groups and a propanone moiety. The presence of these functional groups is believed to contribute to its reactivity and biological properties.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of chalcones, which share structural similarities with this compound, have shown promising anticancer activities. A study reported that certain chalcone derivatives demonstrated IC50 values in the low micromolar range against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, suggesting that structural modifications can enhance therapeutic efficacy .

Table 1: Cytotoxicity of Chalcone Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HepG2 | 5.35 |

| Compound B | A549 | 8.74 |

| Cisplatin | HepG2 | 3.78 |

| Cisplatin | A549 | 6.39 |

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been explored. For example, biotransformation studies involving chalcones showed improved antimicrobial activity after structural modifications. The hydrogenation of chalcones led to dihydrochalcones with enhanced efficacy against pathogenic bacteria . This suggests that this compound may exhibit similar enhancements in antimicrobial activity through structural modification.

Case Studies

Several case studies have focused on the biological evaluation of compounds structurally related to this compound:

- Chalcone Derivatives : A study synthesized various chalcone derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that specific substitutions significantly increased cytotoxicity while minimizing toxicity to normal cells .

- Biotransformation Studies : Research involving the biotransformation of chalcones by fungi demonstrated that certain modifications could enhance antimicrobial properties significantly. This highlights the importance of structure-activity relationships in developing effective therapeutic agents .

The proposed mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells by influencing caspase activation .

- Reactive Oxygen Species (ROS) Generation : Compounds like this compound may induce oxidative stress in microbial cells, leading to cell death through ROS generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.